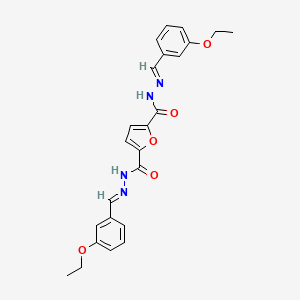![molecular formula C13H9N5OS2 B4879162 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide involves the inhibition of protein kinases that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of the protein kinases, AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide has been shown to have biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide in lab experiments is its specificity for protein kinases involved in cancer cell growth and proliferation. This specificity allows for targeted inhibition of cancer cells, while leaving healthy cells unaffected. One limitation of using 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Orientations Futures
For the study of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide include further investigation of its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide for these applications. Finally, the development of more potent and selective inhibitors of the protein kinases targeted by 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide may lead to the development of more effective therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis method of 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide involves a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thioacetamide to form 2-(thioacetamido)nicotinic acid. The second step involves the reaction of 2-(thioacetamido)nicotinic acid with 2-thienylboronic acid to form 2-{[6-(thioacetamido)-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}acetamide. The final step involves the reduction of 2-{[6-(thioacetamido)-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}acetamide to form 2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide.
Applications De Recherche Scientifique
2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of protein kinases that are involved in cancer cell growth and proliferation. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS2/c14-4-7-11(9-2-1-3-20-9)8(5-15)13(18-12(7)17)21-6-10(16)19/h1-3H,6H2,(H2,16,19)(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHGLBQVZPQDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4879092.png)
![8,9-dimethyl-2-(phenoxymethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879098.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)

![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)
![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)


![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)